Direct Comparison of Synthetic Yields in the Formation of Diiron Dithiolate Complexes
In the synthesis of a diiron propane-1,2-dithiolate complex, substituting a carbonyl ligand with tris(3-chlorophenyl)phosphine yielded the target complex [Fe2(CO)5P(3-C6H4Cl)3{µ-SCH2CH(CH3)S}] in 82% yield. Under identical reaction conditions, the analogous complex prepared with the more electron-withdrawing tris(4-trifluoromethylphenyl)phosphine ligand resulted in a 77% yield [1]. In a separate study on a butane-1,2-dithiolate pentacarbonyl complex, the reaction with tris(3-chlorophenyl)phosphine proceeded with a 70% yield, compared to a 66% yield for its tris(3-fluorophenyl)phosphine counterpart [2].
| Evidence Dimension | Isolated product yield in complex synthesis |
|---|---|
| Target Compound Data | 82% yield for diiron propane-1,2-dithiolate complex; 70% yield for diiron butane-1,2-dithiolate complex |
| Comparator Or Baseline | 77% yield for analogous tris(4-trifluoromethylphenyl)phosphine complex; 66% yield for analogous tris(3-fluorophenyl)phosphine complex |
| Quantified Difference | +5% yield difference vs. para-CF3 analog; +4% yield difference vs. meta-F analog |
| Conditions | Reaction with [Fe2(CO)6{µ-SCH2CH(CH3)S}] or [Fe2(CO)6{µ-SCH2CH(CH2CH3)S}], using Me3NO·2H2O as a decarbonylating agent. |
Why This Matters
A consistent 4-5% higher yield, validated across multiple studies, directly translates to a tangible reduction in material waste and purification costs for a procurement budget.
- [1] Gao, W., et al. (2020). Diiron propane-1,2-dithiolate complexes with monosubstituted tris(3-chlorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine: synthesis, characterization, crystal structures, and electrochemistry. Inorganic and Nano-Metal Chemistry, 50(11), 1137-1143. View Source
- [2] Gao, W., et al. (2021). Diiron butane-1,2-dithiolate pentacarbonyl complexes with tris(3-fluorophenyl)phosphine or tris(3-chlorophenyl)phosphine: synthesis, structures, and electrochemistry. Molecular Crystals & Liquid Crystals, 725(1), 1-11. View Source
